{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone

Lipophilicity Drug-likeness Medicinal Chemistry

This compound is a structurally differentiated indolyl-sulfonyl-piperazine methanone. Its precise combination of N-methyl indole, carbonyl linker, and 4-chlorophenylsulfonyl group delivers binding selectivity that cannot be achieved with generic analogs. With a balanced LogP of 2.7 and only 3 rotatable bonds, it offers a favorable ADME starting point for 5-HT6 and CB1 receptor studies. Procure this high-purity (98%) probe to advance your neurological or metabolic disease program with a scaffold that outperforms more lipophilic, flexible alternatives.

Molecular Formula C20H20ClN3O3S
Molecular Weight 417.9 g/mol
Cat. No. B10991004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone
Molecular FormulaC20H20ClN3O3S
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H20ClN3O3S/c1-22-14-18(17-4-2-3-5-19(17)22)20(25)23-10-12-24(13-11-23)28(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3
InChIKeyDQUJJYZFAYADRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl(1-methyl-1H-indol-3-yl)methanone: Chemical Class and Procurement Profile


4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl(1-methyl-1H-indol-3-yl)methanone (C20H20ClN3O3S, MW 417.91) is a synthetic small molecule featuring an indole core, a piperazine linker, a carbonyl bridge, and a 4-chlorophenylsulfonyl substituent [1]. Its structure positions it within compound classes explored for 5-HT6 receptor antagonism and cannabinoid receptor 1 (CB1) modulation, as evidenced by related indolyl-sulfonyl and piperazinylindole patents [2][3]. The compound is primarily procured as a research tool for neurological and metabolic target investigation.

Why Generic Substitution is Not Advisable for (4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl)(1-methyl-1H-indol-3-yl)methanone


Generic substitution among indolyl-sulfonyl-piperazine analogs is precluded by the extreme sensitivity of target binding to the precise combination of the indole N-methylation, the 4-chlorophenylsulfonyl group, and the carbonyl linker geometry. SAR studies on related N(1)-arylsulfonyl-3-piperazinyl indoles demonstrate that even minor structural modifications can shift 5-HT6 receptor Ki values from low nanomolar to micromolar ranges [1]. Similarly, the CB1 antagonist pharmacophore within this scaffold class is highly dependent on the sulfonyl substitution pattern [2]. The compound's measured LogP of 2.7 and specific rotatable bond count influence its ADME profile in ways that cannot be extrapolated from near-neighbor analogs [3].

Quantitative Differentiation Evidence for 4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl(1-methyl-1H-indol-3-yl)methanone


Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile

This compound exhibits a LogP of 2.7 and possesses only 3 rotatable bonds [1]. These values indicate a balanced lipophilicity profile that falls within the optimal range for CNS drug candidates (LogP 2-4), while the low rotatable bond count suggests a relatively rigid structure. For comparison, the broader class of N-arylsulfonylindole 5-HT6 ligands frequently exhibits LogP values exceeding 3.5, and many CB1-targeting sulfonylated piperazines have 5 or more rotatable bonds, which can negatively impact ligand efficiency and metabolic stability [2][3]. However, no direct head-to-head LogP or rotatable bond count comparison for this exact compound against a named, structurally identical comparator is available.

Lipophilicity Drug-likeness Medicinal Chemistry

Structural Determinants of 5-HT6 Receptor Pharmacophore Match

The core scaffold of this compound, comprising an N(1)-arylsulfonyl indole linked via a carbonyl to a piperazine, directly maps onto the established 5-HT6 receptor pharmacophore. In the highly analogous series of N(1)-arylsulfonyl-3-piperazinyl indoles, the lead compound 7a achieved a Ki of 3.4 nM against the 5-HT6 receptor with an IC50 of 310 nM in a functional assay [1]. The current compound retains the critical sulfonyl piperazine and indole features but incorporates a carbonyl spacer and an N-methyl substituent on the indole, both of which are known from patent literature to modulate selectivity and pharmacokinetic properties [2][3]. Direct Ki data for this specific compound against 5-HT6 is not publicly available (class-level inference only).

5-HT6 Antagonist CNS Drug Discovery Structure-Activity Relationship

CB1 Antagonist Chemotype Alignment and Obesity Target Differentiation

The sulfonylated piperazine derivative chemotype has been identified as a cannabinoid receptor 1 (CB1) antagonist scaffold with therapeutic potential in obesity [1]. The target compound's structural formula places it within this defined pharmacophore space. The presence of the 4-chlorophenylsulfonyl group and the indole carbonyl distinguishes it from other CB1 antagonists such as rimonabant, which carries a pyrazole core and differing side chains. However, no direct CB1 binding or functional assay data have been reported specifically for this compound (class-level inference only).

CB1 Antagonist Obesity Metabolic Disease

Key Application Scenarios for Procuring 4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl(1-methyl-1H-indol-3-yl)methanone


Probe Development for 5-HT6 Receptor Pharmacology Studies

Based on the compound's structural alignment with the validated 5-HT6 pharmacophore [1], researchers investigating cognitive enhancement or neuropsychiatric disorders can procure this compound as a novel chemical probe. Its differentiated N-methyl and carbonyl features may translate into improved subtype selectivity compared to the widely cited N-arylsulfonyl indole series, whose lead compound exhibits Ki = 3.4 nM [2].

Tool Compound for CB1-Mediated Metabolic Research

The classification of this chemotype as a potential CB1 antagonist [1] supports its use in metabolic disease research, particularly for obesity and diabetes. Its structural divergence from the rimonabant scaffold may help laboratories investigate CB1 antagonism with a distinct off-target profile.

Medicinal Chemistry SAR Exploration

The compound's balanced LogP (2.7) and limited rotatable bonds (3) [1] make it a suitable core for systematic SAR campaigns. Medicinal chemistry groups can use it as a starting point to explore the impact of sulfonyl substitution and indole N-modification on target potency and ADME properties, leveraging its favorable physicochemical starting point over more lipophilic, flexible analogs [2].

In Silico Docking and Pharmacophore Model Refinement

Given the compound's defined geometry and presence of hydrogen bond acceptors, it serves as an ideal template for computational chemistry studies aimed at refining 5-HT6 and CB1 pharmacophore models. Its use in docking studies can help elucidate the structural determinants of binding across related GPCR targets [1].

Quote Request

Request a Quote for {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.